molecular formula C15H12O3 B1683885 Phenoxodiol CAS No. 81267-65-4

Phenoxodiol

Cat. No.: B1683885
CAS No.: 81267-65-4
M. Wt: 240.25 g/mol
InChI Key: ZZUBHVMHNVYXRR-UHFFFAOYSA-N
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Mechanism of Action

Phenoxodiol, also known as Idronoxil or Dehydroequol, is a synthetic analogue of the naturally occurring plant isoflavone and anticancer agent, genistein . It has been studied for its potential in the treatment of various forms of cancer .

Target of Action

This compound’s primary targets include S1PRs (Sphingosine 1-phosphate receptors), SPHK1 (Sphingosine kinase 1), and SPHK2 (Sphingosine kinase 2) . These targets play crucial roles in cell proliferation and survival, and their inhibition can lead to cell death .

Mode of Action

This compound inhibits the proliferation of many cancer cell lines and induces apoptosis . It disrupts the expression of FLICE-inhibitory protein (FLIP) and leads to the degradation of the X-linked inhibitor of apoptosis (XIAP) , both through caspase-dependent and -independent pathways . Furthermore, it inhibits plasma membrane electron transport in tumor cell lines and primary immune cells .

Biochemical Pathways

This compound’s antiproliferative effects are associated with the inhibition of plasma membrane electron transport in tumor cell lines and primary immune cells . It also inhibits the lipid kinase sphingosine kinase, which has been implicated in endothelial cell activation, angiogenesis, and oncogenesis .

Pharmacokinetics

This compound has a short plasma half-life, particularly in its free form, leading to a rapid attainment of steady-state levels during continuous intravenous infusion . The elimination half-lives for free and total this compound are 0.67 ± 0.53 h and 3.19 ± 1.93 h, respectively, while the total plasma clearance rates are 2.48 ± 2.33 L/h and 0.15 ± 0.08 L/h, respectively . The apparent volumes of distribution are 1.55 ± 0.69 L/kg and 0.64 ± 0.51 L/kg for free and total this compound, respectively .

Result of Action

This compound elicits anti-cancer effects in cancer cell lines representative of early and later stages of development through a yet-unknown cell death mechanism . It induces mitotic arrest and apoptosis in most cancer cells . It also exhibits potent antiangiogenic properties, inhibiting endothelial cell proliferation, migration, and capillary tube formation .

Action Environment

The bioavailability and activity of phenolic compounds like this compound can be influenced by various environmental factors. These compounds are generally synthesized as part of plant growth, but different environmental factors can cause their synthesis as a protective response of the plant to external conditions . .

Biochemical Analysis

Biochemical Properties

Phenoxodiol has been shown to interact with various enzymes and proteins. It was conjugated on the polysaccharide dextran using immobilized laccase as a biocatalyst . The success of the enzymatic conjugation was determined by UV-vis spectrophotometry and its functionalization degree was assessed by 1H NMR .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It inhibits cell proliferation in human cancer cell lines including ovarian, breast, and prostate . It also induces apoptosis in renal cancer cells . In addition, it has been shown to inhibit the Akt pathway via dephosphorylation of Akt .

Molecular Mechanism

This compound promotes G1-S arrest by the specific loss in cyclin-dependent kinase 2 activity due to p53-independent p21 WAF1 induction . This novel feature of this compound may have clinical implications, as the majority of human malignancies have aberrations in cell cycle progression regulation .

Temporal Effects in Laboratory Settings

This compound has a short plasma half-life, particularly in the free form, leading to a rapid attainment of steady state levels during continuous intravenous infusion . Following bolus injection, free and total this compound appeared to follow first order pharmacokinetics .

Dosage Effects in Animal Models

In an in vivo colon cancer model, Balb/C mice administered low-dose this compound exhibited significantly reduced tumor growth rates and prolonged survival . Ex vivo results showed that this compound stimulated both NK and tumor-specific cell lytic activity .

Metabolic Pathways

This compound is a synthetic isoflav-3-ene metabolite that is a natural intermediate in the metabolism of daidzein to equol

Transport and Distribution

This compound has a relatively high clearance rate and a volume of distribution indicating distribution of the drug into a body compartment approximately 2.3 times the extracellular fluid volume

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of idronoxil involves several key steps, starting with the preparation of the core isoflavone structure. One common synthetic route includes the condensation of 4-hydroxybenzaldehyde with 4-methoxyphenylacetic acid, followed by cyclization to form the chromen-7-ol structure . The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of idronoxil may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Idronoxil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoflavones, quinones, and dihydro derivatives, each with distinct biological activities .

Scientific Research Applications

Idronoxil has a wide range of scientific research applications:

Comparison with Similar Compounds

Idronoxil is often compared with other isoflavone derivatives, such as:

Idronoxil stands out due to its unique ability to inhibit plasma membrane electron transport and its multifaceted biological effects, making it a promising candidate for cancer therapy .

Properties

IUPAC Name

3-(4-hydroxyphenyl)-2H-chromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUBHVMHNVYXRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50231029
Record name Idronoxil
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The antiproliferative effects of phenoxodiol are associated with inhibition of plasma membrane electron transport in tumour cell lines and primary immune cells. Results from one study (PMID: 17904534) indicate that plasma membrane electron transport (PMET) may be a primary target for phenoxodiol in tumour cells and in activated T cells.
Record name Idronoxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04915
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

81267-65-4
Record name Phenoxodiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81267-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Idronoxil [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Idronoxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04915
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Idronoxil
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENOXODIOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IDRONOXIL
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Synthesis routes and methods

Procedure details

As shown in Scheme 2, 7-benzyloxy-3-(4-methoxyphenyl)-2H-1-benzopyran (compound 1) was reacted with n-Bu4NI/BCl3 and BCl3 to give haginin E (compound 2a) at a yield of 79% and 7-hydroxy-3-(4-methoxyphenyl)-2H-1-benzopyran (4′-O-methyl haginin E, compound 2b) at a yield of 81%, respectively. Treatment of compound 1 with Pd(OH)2/C (Pearlman's reagent) and cyclohexene in refluxing ethanol promoted O-debenzylation and reduction of the chromene ring in one step, giving 7-hydroxy-3-(4-methoxyphenyl)-1-benzopyran (compound 3a) at a yield of 94%. Compound 3a was subsequently demethylated by use of n-Bu4NI/BCl3 to give equol (compound 3b) at a yield of 95%.
Name
7-benzyloxy-3-(4-methoxyphenyl)-2H-1-benzopyran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
n-Bu4NI BCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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